molecular formula C19H23N3O5S B7553144 benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate

benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate

Cat. No. B7553144
M. Wt: 405.5 g/mol
InChI Key: BMDWEOAHAPLSMY-UHFFFAOYSA-N
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Description

Benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.

Scientific Research Applications

Benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate has been studied for its potential applications in various scientific fields such as medicine, biology, and chemistry. In medicine, it has been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. In biology, it has been studied for its potential use as a tool for studying biological processes such as enzyme inhibition and protein-protein interactions. In chemistry, it has been studied for its potential use as a reagent for chemical reactions and synthesis.

Mechanism of Action

Benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate exerts its effects through the inhibition of specific enzymes and proteins in the body. It has been shown to inhibit the activity of enzymes such as carbonic anhydrase and metalloproteinases, which play important roles in various biological processes. It also inhibits the binding of proteins such as integrins and galectins, which are involved in cell adhesion and signaling.
Biochemical and Physiological Effects:
Benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit tumor growth and metastasis in cancer cells by blocking the activity of metalloproteinases. It also has anti-inflammatory effects by inhibiting the activity of carbonic anhydrase, which is involved in the production of pro-inflammatory mediators. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

Benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also highly specific in its inhibition of enzymes and proteins, which makes it a useful tool for studying specific biological processes. However, its limitations include its potential toxicity and the need for specific conditions for its synthesis and use.

Future Directions

There are several future directions for the study of benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate. One direction is the development of novel therapeutic agents based on its structure and mechanism of action. Another direction is the use of benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate as a tool for studying biological processes such as enzyme inhibition and protein-protein interactions. Additionally, further research is needed to determine its potential toxicity and safety for use in humans.
Conclusion:
Benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate is a chemical compound that has potential applications in various scientific fields such as medicine, biology, and chemistry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

Benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as benzyl chloroformate, N-methyl-N-(3-sulfamoylphenyl)ethylamine, and triethylamine. The reaction is carried out under specific conditions such as temperature and pressure to obtain the final product.

properties

IUPAC Name

benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14(16-9-6-10-17(11-16)28(20,25)26)22(2)18(23)12-21-19(24)27-13-15-7-4-3-5-8-15/h3-11,14H,12-13H2,1-2H3,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDWEOAHAPLSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)N(C)C(=O)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[2-[methyl-[1-(3-sulfamoylphenyl)ethyl]amino]-2-oxoethyl]carbamate

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